

Spectroscopic Data for 2-Amino-3-hydroxybenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-hydroxybenzaldehyde

Cat. No.: B7904644

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Amino-3-hydroxybenzaldehyde**, a pivotal chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to provide not only the spectral data but also the underlying principles of spectral interpretation and the experimental methodologies, ensuring a thorough understanding for both novice and experienced scientists.

Introduction to 2-Amino-3-hydroxybenzaldehyde

2-Amino-3-hydroxybenzaldehyde, with the molecular formula $C_7H_7NO_2$ and a molecular weight of 137.14 g/mol, is a substituted aromatic aldehyde of significant interest in synthetic chemistry.[1][2] Its structure, featuring an aldehyde, a phenol, and an amine functional group on a benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, including quinolines.[3] These resulting compounds are often investigated for their potential as therapeutic agents, particularly in the development of drugs for neurological disorders and as anti-inflammatory agents.[4] A thorough understanding of its spectroscopic properties is therefore essential for identity confirmation, purity assessment, and quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For **2-Amino-3-hydroxybenzaldehyde**, both ^1H and ^{13}C NMR are crucial for confirming its unique substitution pattern on the aromatic ring.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Amino-3-hydroxybenzaldehyde** is characterized by distinct signals for the aldehyde proton, the aromatic protons, the hydroxyl proton, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing aldehyde group tends to deshield nearby protons, shifting them downfield, while the electron-donating amino and hydroxyl groups have a shielding effect.

Table 1: ^1H NMR Spectral Data for **2-Amino-3-hydroxybenzaldehyde**

| Signal | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|--------|----------------------------------|---------------------|---------------------------|---------------------------|
| 1 | 9.83 | Singlet | - | Aldehyde (-CHO) |
| 2 | 7.10 | Doublet of doublets | 7.8, 1.4 | Aromatic CH (H-6) |
| 3 | 6.95 | Doublet of doublets | 7.8, 1.4 | Aromatic CH (H-4) |
| 4 | 6.70 | Triplet | 7.8 | Aromatic CH (H-5) |
| 5 | ~5.0 (broad) | Singlet | - | Amino (-NH ₂) |
| 6 | ~9.5 (broad) | Singlet | - | Hydroxyl (-OH) |

Solvent: DMSO- d_6

Interpretation of the ^1H NMR Spectrum:

- **Aldehyde Proton:** The singlet at 9.83 ppm is characteristic of an aldehyde proton, which is significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
- **Aromatic Protons:** The three aromatic protons appear in the range of 6.70-7.10 ppm. Their coupling pattern (two doublet of doublets and a triplet) is consistent with a 1,2,3-trisubstituted benzene ring.
- **Amino and Hydroxyl Protons:** The protons of the amino and hydroxyl groups typically appear as broad singlets due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in **2-Amino-3-hydroxybenzaldehyde** gives rise to a distinct signal.

Table 2: ¹³C NMR Spectral Data for **2-Amino-3-hydroxybenzaldehyde**

| Signal | Chemical Shift (δ, ppm) | Assignment |
|--------|-------------------------|----------------------------|
| 1 | 191.2 | Aldehyde Carbonyl (C=O) |
| 2 | 148.5 | Aromatic C-OH |
| 3 | 138.1 | Aromatic C-NH ₂ |
| 4 | 125.6 | Aromatic C-CHO |
| 5 | 119.8 | Aromatic CH |
| 6 | 118.5 | Aromatic CH |
| 7 | 115.3 | Aromatic CH |

Solvent: DMSO-d₆

Interpretation of the ¹³C NMR Spectrum:

- **Carbonyl Carbon:** The signal at 191.2 ppm is characteristic of an aldehyde carbonyl carbon.
- **Aromatic Carbons:** The six aromatic carbons appear in the range of 115-149 ppm. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) are found at the downfield end of this range.

Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Amino-3-hydroxybenzaldehyde** in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **¹H NMR Acquisition:** Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are sufficient.
- **¹³C NMR Acquisition:** Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Caption: NMR Assignments for **2-Amino-3-hydroxybenzaldehyde**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Amino-3-hydroxybenzaldehyde** will show characteristic absorption bands for the O-H, N-H, C=O, and C=C bonds.

Table 3: IR Spectral Data for **2-Amino-3-hydroxybenzaldehyde**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---------------------------|
| 3400-3200 | Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1650 | Strong | C=O stretching (aldehyde) |
| 1600-1450 | Medium-Strong | C=C stretching (aromatic) |
| 1300-1000 | Medium | C-O and C-N stretching |

Interpretation of the IR Spectrum:

- **O-H and N-H Stretching:** The broad band in the region of 3400-3200 cm⁻¹ is indicative of the stretching vibrations of the hydroxyl and amino groups. The broadening is due to hydrogen bonding.
- **C=O Stretching:** The strong absorption at around 1650 cm⁻¹ is characteristic of the carbonyl group of the aromatic aldehyde.
- **Aromatic C=C Stretching:** The absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

Experimental Protocol for IR Spectroscopy

- **Sample Preparation (KBr Pellet):** Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for **2-Amino-3-hydroxybenzaldehyde**

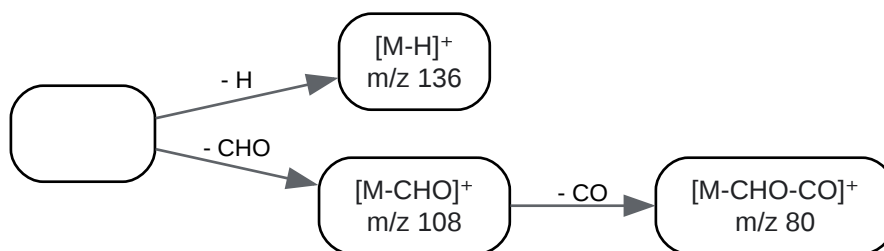
| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|----------------------------------|
| 137 | 100 | [M] ⁺ (Molecular Ion) |
| 136 | 95 | [M-H] ⁺ |
| 108 | 40 | [M-CHO] ⁺ |
| 80 | 30 | [M-CHO-CO] ⁺ |

Interpretation of the Mass Spectrum:

- **Molecular Ion Peak:** The peak at m/z 137 corresponds to the molecular weight of **2-Amino-3-hydroxybenzaldehyde**, confirming its molecular formula.
- **Fragmentation Pattern:** The fragmentation pattern provides clues about the structure. The loss of a hydrogen atom (m/z 136) and the loss of the formyl group (CHO, m/z 108) are common fragmentation pathways for benzaldehydes.

Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
- **Ionization:** Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate the mass spectrum.



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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated profile for **2-Amino-3-hydroxybenzaldehyde**. The combination of NMR, IR, and MS data allows for unambiguous identification and structural confirmation of this important synthetic intermediate. The detailed interpretation and experimental protocols serve as a valuable resource for scientists engaged in research and development where this compound is utilized, ensuring the integrity and quality of their work.

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